5-Chloro-1-ethoxy-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a benzotriazole ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 1-position. Benzotriazoles are known for their stability and are often used in various chemical applications due to their unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine using iron powder in an acidic medium, yielding 4-chloro-1,2-phenylenediamine.
Diazotization and Cyclization: The diamine undergoes diazotization followed by cyclization to form 5-chloro-1H-benzo[d][1,2,3]triazole.
Ethoxylation: Finally, the triazole is ethoxylated to introduce the ethoxy group at the 1-position.
Industrial Production Methods
Industrial production of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the benzotriazole ring.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
Substituted Benzotriazoles: Products from substitution reactions.
Oxidized or Reduced Benzotriazoles: Products from oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The benzotriazole ring’s electronic properties allow it to participate in electron transfer reactions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1H-benzo[d][1,2,3]triazole: Lacks the ethoxy group, making it less reactive in certain applications.
1-Ethoxy-1H-benzo[d][1,2,3]triazole: Lacks the chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
5-Chloro-1-ethoxy-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the chlorine atom and the ethoxy group. This combination enhances its reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
68229-95-8 |
---|---|
Molekularformel |
C8H8ClN3O |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
5-chloro-1-ethoxybenzotriazole |
InChI |
InChI=1S/C8H8ClN3O/c1-2-13-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
RYEGDQMZJKNEGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCON1C2=C(C=C(C=C2)Cl)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.